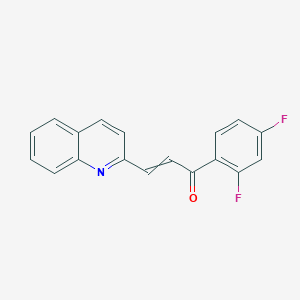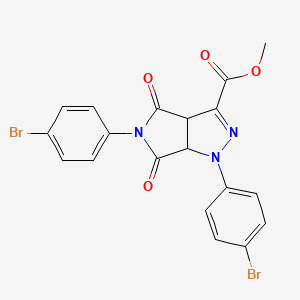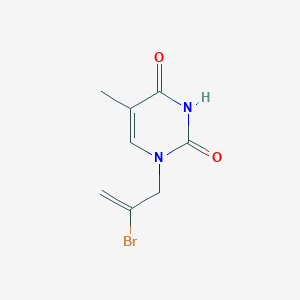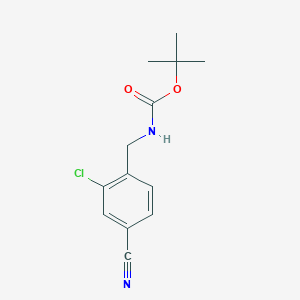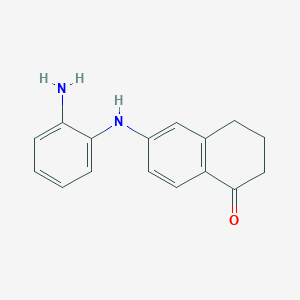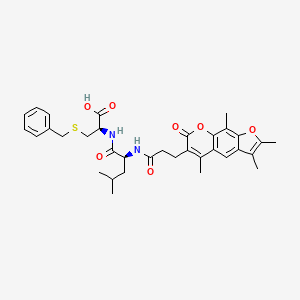
C34H40N2O7S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C34H40N2O7S is a complex organic molecule that has garnered significant interest in various fields of scientific research This compound is known for its intricate structure, which includes multiple functional groups such as amides, ethers, and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C34H40N2O7S typically involves multi-step organic synthesis techniques. One common method includes the formation of the core structure through a series of condensation reactions, followed by the introduction of specific functional groups via substitution reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems to control temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
C34H40N2O7S: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: This includes nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Applications De Recherche Scientifique
C34H40N2O7S: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in the development of new materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which C34H40N2O7S exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to C34H40N2O7S include other organic molecules with comparable functional groups and structural motifs. Examples include:
- Other aromatic amides and ethers with similar molecular weights and structural features.
This compound: derivatives with slight modifications in their functional groups.
Uniqueness
What sets This compound apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a diverse array of chemical reactions and makes it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C34H40N2O7S |
|---|---|
Poids moléculaire |
620.8 g/mol |
Nom IUPAC |
(2R)-3-benzylsulfanyl-2-[[(2S)-4-methyl-2-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H40N2O7S/c1-18(2)14-27(32(38)36-28(33(39)40)17-44-16-23-10-8-7-9-11-23)35-29(37)13-12-24-20(4)26-15-25-19(3)22(6)42-30(25)21(5)31(26)43-34(24)41/h7-11,15,18,27-28H,12-14,16-17H2,1-6H3,(H,35,37)(H,36,38)(H,39,40)/t27-,28-/m0/s1 |
Clé InChI |
JTYNPUNBHXSZAP-NSOVKSMOSA-N |
SMILES isomérique |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CSCC4=CC=CC=C4)C(=O)O)C)C)C |
SMILES canonique |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(CC(C)C)C(=O)NC(CSCC4=CC=CC=C4)C(=O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


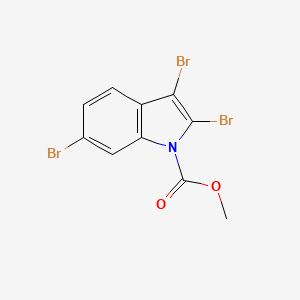
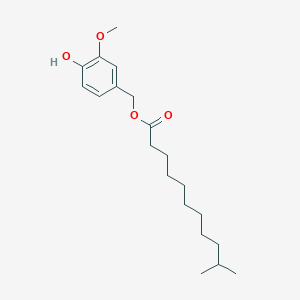
![N-Hydroxy-N'-[(2-methylphenyl)methyl]urea](/img/structure/B12615594.png)

![N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12615603.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)
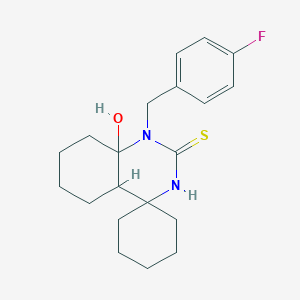
![6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12615640.png)
